4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Descripción
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c1-9(2)7-20-8-12-13(15(20)21)14(19-16(22)18-12)10-4-3-5-11(17)6-10/h3-6,9,14H,7-8H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOULVAMBFDLBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-fluoroaniline with isobutyl acetoacetate in the presence of a base can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the reaction and subsequent purification processes .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and alkylating agents like methyl iodide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .
Aplicaciones Científicas De Investigación
Synthesis Pathways
Recent studies have highlighted various synthetic approaches:
- Method A : Utilizes condensation reactions between appropriate amines and carbonyl compounds.
- Method B : Employs cyclization techniques under acidic or basic conditions to form the pyrrolopyrimidine framework.
Biological Activities
Research indicates that 4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits promising biological activities:
Anticancer Activity
Several studies have reported its potential as an anticancer agent. For instance:
- In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines (e.g., MCF-7 and A549) with IC50 values ranging from 10 to 25 µM .
- Mechanism of Action : It is believed to act by inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In vivo models showed significant reduction in inflammatory markers in conditions such as arthritis and colitis .
- Potential Mechanisms : Inhibition of COX enzymes has been suggested as a primary pathway for its anti-inflammatory effects.
Therapeutic Applications
Given its biological profile, this compound could be utilized in several therapeutic contexts:
Cancer Therapy
The anticancer properties suggest potential use in developing new chemotherapeutic agents. Ongoing research aims to optimize its efficacy and reduce toxicity through targeted delivery systems.
Anti-inflammatory Treatments
As an anti-inflammatory agent, it may be beneficial in treating chronic inflammatory diseases. Formulations could be developed for oral or topical administration.
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of this compound in combination with standard chemotherapy drugs. Results indicated enhanced cytotoxicity against resistant cancer cell lines compared to monotherapy approaches .
Case Study 2: Inflammatory Disease Model
In a model of induced colitis, administration of the compound resulted in significant improvement in clinical scores and histological assessments compared to untreated controls .
Mecanismo De Acción
The mechanism of action of 4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed pharmacological effects. For instance, it could act as an inhibitor of cyclooxygenase enzymes, thereby reducing inflammation .
Comparación Con Compuestos Similares
Enzyme Inhibition Profiles
- Neutrophil Elastase Inhibition: Analogs with 4-cyanophenyl or trifluoromethylphenyl groups (e.g., WO060158) show potent inhibition, suggesting that electron-deficient aromatic rings enhance binding to elastase’s active site . The target compound’s 3-fluorophenyl group may mimic these effects but requires experimental validation.
- α-Glucosidase Inhibition: Compound A (6-benzyl-4-hydroxyphenyl analog) exhibits 81.99% inhibition (IC₅₀: 1.02 µg/mL) and binding energy of -7.9 kcal/mol, comparable to ascorbic acid .
Antimicrobial Activity
Pyrimido[4,5-d]pyrimidine-2,5-diones () demonstrate antimicrobial effects, with activity modulated by substituents. For example, electron-donating groups (e.g., methoxy) enhance potency against Gram-positive bacteria . The target compound’s fluorine substituent may offer a balance between electronegativity and hydrophobicity for broad-spectrum activity.
Molecular Docking and Dynamics Insights
- Compound A () binds to α-glucosidase with a stable RMSD of 1.7 Å, similar to the protein’s 1.6 Å, indicating favorable conformational stability .
- The 3-fluorophenyl group in the target compound could form halogen bonds with enzyme active sites, a feature absent in hydroxyl- or methoxy-substituted analogs .
Actividad Biológica
4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure includes a pyrrolo[3,4-d]pyrimidine core, which is associated with various pharmacological effects.
Research indicates that compounds similar to 4-(3-fluorophenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione may exhibit the following mechanisms:
- Inhibition of Protein Kinases : Compounds in this class have been shown to modulate protein kinase activity, which is crucial for regulating cellular processes such as proliferation and survival .
- Antitumor Activity : Preliminary studies suggest that this compound might inhibit tumor cell growth by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Properties : Some derivatives demonstrate activity against various bacterial strains and may serve as potential antibacterial agents .
Biological Activity Overview
The biological activities associated with the compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Antitumor | Induces apoptosis in cancer cells; inhibits tumor growth in vitro and in vivo. |
| Antimicrobial | Exhibits inhibitory effects against specific bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation through modulation of cytokine release. |
| Neuroprotective | May protect neuronal cells from oxidative stress-induced damage. |
Case Studies and Research Findings
- Antitumor Efficacy :
- Antimicrobial Activity :
- Neuroprotective Effects :
Q & A
[Basic] What are the established synthetic pathways for this compound, and what intermediates are critical for yield optimization?
Methodological Answer:
The synthesis involves cyclocondensation of fluorophenyl-substituted aldehydes (e.g., analogs of 4-(3-fluorophenyl)tetrahydro-2H-pyran-4-carboxaldehyde) with isobutylamine derivatives under acidic conditions. Critical intermediates include:
| Intermediate Type | Role in Synthesis | Characterization Techniques |
|---|---|---|
| Fluorophenyl aldehydes | Core cyclization precursor | ¹H/¹³C NMR, HRMS |
| Isobutylamine derivatives | Nitrogen source for pyrrolidine ring | FT-IR, GC-MS |
Yield optimization requires stoichiometric control (1:1.2 aldehyde-to-amine ratio) and stepwise temperature gradients (0°C → reflux over 12 hours). Mid-stage intermediates must be purified via column chromatography (silica gel, hexane/EtOAc) to prevent side reactions .
[Basic] Which spectroscopic and crystallographic techniques are recommended for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrrolopyrimidine core.
- X-ray Diffraction (XRD) : Resolve stereochemistry of the tetrahydro ring system; compare with structurally similar pyrrolo-pyrrole-diones .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, ±5 ppm accuracy).
[Advanced] How can computational methods optimize reaction conditions for novel derivatives?
Methodological Answer:
Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map energy profiles for cyclization steps, identifying transition states and intermediates .
Cheminformatics Screening : Evaluate substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) on electronic properties (HOMO/LUMO gaps) and steric hindrance.
Feedback Loops : Integrate experimental data (e.g., DSC-measured activation energies) into computational models to refine predictions. ICReDD’s approach reduces optimization time by 40–60% via microreactor validation .
[Advanced] How to address solubility challenges during purification?
Methodological Answer:
[Advanced] How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Meta-Analysis : Aggregate data from orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify assay-specific biases.
QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with activity trends; validate using leave-one-out cross-validation .
Experimental Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 5% DMSO) to minimize variability. ICReDD’s data-circulation framework ensures computational models are updated with new experimental results .
[Advanced] What reactor design principles apply to scaling up synthesis?
Methodological Answer:
- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic cyclization steps; residence time ≈ 30–60 minutes .
- Scale-Up Criteria : Maintain geometric similarity (e.g., impeller diameter/tank ratio) and match Reynolds numbers (Re > 10,000 for turbulent mixing) .
- In-Line Analytics : Use PAT (Process Analytical Technology) tools like FT-IR probes to monitor reaction progress in real time .
[Basic] What are the key stability considerations for long-term storage?
Methodological Answer:
- Thermal Stability : Conduct accelerated aging studies (40°C/75% RH for 6 months) with DSC/TGA to identify degradation thresholds.
- Light Sensitivity : Store in amber vials under nitrogen; UV-Vis spectroscopy tracks photodegradation (λmax ≈ 270 nm) .
[Advanced] How to design a virtual screening workflow for derivative libraries?
Methodological Answer:
Docking Simulations : Use AutoDock Vina with target protein structures (e.g., kinases) to prioritize derivatives with high binding affinities.
ADMET Prediction : Apply SwissADME to filter compounds with poor permeability (e.g., TPSA > 140 Ų) or CYP450 inhibition .
Synthetic Feasibility : Rank candidates using SCScore (synthetic complexity) to exclude impractical structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
